N-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)acrylamide
Overview
Description
N-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)acrylamide, also known as BOAA, is a chemical compound that has been studied extensively for its potential use in scientific research. BOAA is a member of the acrylamide family of compounds, which are known for their ability to modify proteins and other biomolecules.
Scientific Research Applications
N-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)acrylamide has been used in a variety of scientific research applications, including studies of protein modification, enzyme inhibition, and receptor binding. It has also been studied for its potential use as a therapeutic agent in the treatment of certain diseases.
Mechanism of Action
N-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)acrylamide works by modifying proteins through the formation of covalent bonds between the compound and amino acid residues in the protein. This modification can alter the function of the protein, leading to changes in cellular signaling and other biological processes.
Biochemical and Physiological Effects
N-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects, including inhibition of certain enzymes, modulation of cellular signaling pathways, and induction of apoptosis in cancer cells. It has also been shown to have neurotoxic effects in certain animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)acrylamide is its ability to modify proteins in a specific and predictable manner, making it a useful tool for studying protein function and structure. However, its neurotoxic effects and potential for off-target effects must be taken into account when designing experiments.
Future Directions
Future research on N-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)acrylamide could focus on its potential therapeutic applications, including its use in cancer treatment or as a modulator of cellular signaling pathways. Additional studies could also explore the mechanism of action of N-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)acrylamide and its effects on protein structure and function. Finally, research could be conducted to identify potential analogs or derivatives of N-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)acrylamide that may have improved properties for use in scientific research or therapeutic applications.
properties
IUPAC Name |
(E)-N-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-5-14-26-18-9-7-17(8-10-18)22-21(23)13-6-16-15-19(24-2)11-12-20(16)25-3/h6-13,15H,4-5,14H2,1-3H3,(H,22,23)/b13-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCGONWEYVHXQW-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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